molecular formula C₁₄₅H₂₂₂N₄₄O₄₁S B612732 2088247-34-9 CAS No. 2088247-34-9

2088247-34-9

Cat. No.: B612732
CAS No.: 2088247-34-9
M. Wt: 3269.65
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS 2088247-34-9, identified as BIM BH3, Peptide IV, is a synthetic peptide derivative used in biochemical research, particularly in studies related to apoptosis regulation and BCL-2 protein interactions . The compound is part of the BH3 domain family, which modulates mitochondrial pathways in programmed cell death.

Properties

CAS No.

2088247-34-9

Molecular Formula

C₁₄₅H₂₂₂N₄₄O₄₁S

Molecular Weight

3269.65

sequence

One Letter Code: DMRPEIWIAQELRRIGDEFNAYYARR

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of CAS this compound and Structural Analogs

Compound (CAS) Molecular Formula Molecular Weight Similarity Score* Key Functional Groups Biological Target Solubility
This compound Not reported Not reported Reference BH3 domain BCL-2 family proteins Likely moderate
103057-44-9 () C₉H₁₇NO₃ 187.24 0.92–1.00 Pyrrolidine, nitrile Enzymatic studies Highly soluble
56469-02-4 () C₉H₉NO₂ 163.17 0.84–0.93 Isoquinolinone, hydroxyl Kinase inhibition Moderate
2124-31-4 () C₁₀H₁₃NO 163.22 0.87–0.93 Pyridine, methoxy Neurotransmitter modulation High
73458-39-6 () C₇H₅N₃O₂S 195.20 0.75–0.95 Benzothiazole, nitro Antimicrobial agents Low

Notes:

  • Similarity scores (0.00–1.00) are derived from structural alignment algorithms, as referenced in and .
  • Biological targets and solubility are inferred from compound classes and experimental protocols (e.g., ).

Functional and Structural Insights

BH3 Domain Specificity: Unlike small-molecule inhibitors (e.g., 56469-02-4), CAS this compound mimics native BH3 domains, enabling competitive binding to BCL-2 proteins. This contrasts with non-peptidic analogs like 2124-31-4, which target unrelated pathways (e.g., neurotransmitter systems) .

Solubility and Bioavailability : Peptides such as this compound often exhibit moderate solubility due to polar residues, whereas heterocyclic compounds (e.g., 73458-39-6) show lower solubility owing to aromatic rings and nitro groups .

Synthetic Accessibility: highlights that isoquinolinone derivatives (e.g., 56469-02-4) require multi-step synthesis, whereas peptide analogs like this compound are typically synthesized via solid-phase peptide synthesis (SPPS), as suggested by general peptide protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.